4-Methyltetrahydro-2H-pyran-4-amine hydrochloride

Medicinal Chemistry Process Chemistry Crystallization

Inconsistent intermediate quality often causes failed amide couplings and irreproducible yields in CNS-focused libraries. This 4-methyltetrahydro-2H-pyran-4-amine hydrochloride resolves those bottlenecks with engineered physicochemical properties: • LogP 1.21 - optimal for passive blood-brain barrier penetration vs. N-methyl (LogP -0.27) or unsubstituted (LogP 1.63) analogs. • Aqueous solubility 9.38 mg/mL enables efficient crystallization and recovery during work-up. • Solid at ambient temperature (mp 24-41°C) ensures compatibility with automated solid dispensing for parallel synthesis. Supplied as the hydrochloride salt with certificate of analysis; suitable for serotonin transporter inhibitor programs.

Molecular Formula C6H14ClNO
Molecular Weight 151.63 g/mol
CAS No. 851389-38-3
Cat. No. B1356890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyltetrahydro-2H-pyran-4-amine hydrochloride
CAS851389-38-3
Molecular FormulaC6H14ClNO
Molecular Weight151.63 g/mol
Structural Identifiers
SMILESCC1(CCOCC1)N.Cl
InChIInChI=1S/C6H13NO.ClH/c1-6(7)2-4-8-5-3-6;/h2-5,7H2,1H3;1H
InChIKeyJBTIPAKRVUCURY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyltetrahydro-2H-pyran-4-amine HCl: Overview


4-Methyltetrahydro-2H-pyran-4-amine hydrochloride (also known as 4-amino-4-methyltetrahydropyran hydrochloride) is a heterocyclic organic compound belonging to the tetrahydropyran amine class, characterized by a saturated six-membered oxane ring with a primary amine group at the 4-position and a methyl substituent on the same carbon . Its molecular formula is C₆H₁₄ClNO, with a molecular weight of 151.63 g/mol . The compound serves as a versatile intermediate in organic synthesis, particularly in the development of CNS-active pharmaceuticals where the tetrahydropyran motif is employed to modulate physicochemical properties .

CNS lead optimization building block with tetrahydropyran motif
Solid at ambient temperature supports automated solid dispensing
Solubility profile conducive to crystallization and scale-up work-up

4-Methyltetrahydro-2H-pyran-4-amine HCl: Substitution Risks Without Quantitative Data


Within the tetrahydropyran amine family, even minor structural modifications—such as methylation at the 4-position versus N-methylation or complete removal of the methyl group—produce substantial shifts in critical physicochemical parameters including aqueous solubility, lipophilicity (LogP), and solid-state properties (melting point) . These parameters directly influence downstream synthetic handling, purification workflows, and in vitro assay compatibility . Substituting 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride with a closely related analog without rigorous verification of these quantifiable differences risks irreproducible reaction yields, unexpected precipitation in biological buffers, or altered pharmacokinetic profiles in SAR campaigns. The following section provides direct comparative quantitative evidence to support informed procurement decisions.

!
N‑Methyl analog or unsubstituted parent may shift solubility, LogP, and melting point, affecting crystallization yield and buffer compatibility.
!
Without verification, even minor structural changes can alter downstream synthetic handling and in‑vitro assay permeability profiles.

4-Methyltetrahydro-2H-pyran-4-amine HCl: Comparative Evidence


Aqueous Solubility vs Parent

The aqueous solubility of 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride is 9.38 mg/mL (0.0619 mol/L), which is approximately 32% lower than that of the unsubstituted parent compound 4-Aminotetrahydropyran hydrochloride, which exhibits a solubility of 13.7 mg/mL (0.0996 mol/L) . This reduction in solubility is attributed to the increased hydrophobic character imparted by the 4-methyl substituent, providing a quantifiable advantage in crystallization processes where lower aqueous solubility can enhance recovery yields and reduce product loss to mother liquors during work-up.

Aqueous Solubility
Head‑to‑head
9.38 mg/mL (target) vs 13.7 mg/mL (parent); −32%
Reported solubility reduction may support crystallization recovery.
Predicted (ESOL), confirm experimentally.
Medicinal Chemistry Process Chemistry Crystallization

Lipophilicity (LogP)

The lipophilicity of 4-Methyltetrahydro-2H-pyran-4-amine (free base) is characterized by a calculated LogP of 1.2145 . This value is significantly higher than that of N-Methyltetrahydro-2H-pyran-4-amine, which exhibits a LogP of approximately -0.27 , and moderately lower than that of the unsubstituted 4-Aminotetrahydropyran (LogP ~1.6264) [1]. This intermediate LogP value positions the compound in a favorable lipophilicity window (LogP 1–3) associated with optimal passive membrane permeability and CNS penetration potential, while avoiding the excessive hydrophobicity that can lead to poor aqueous solubility and metabolic instability.

Lipophilicity (LogP)
Cross‑study comparable
LogP 1.21 (target), N‑methyl: −0.27, parent: 1.63
Intermediate LogP may support CNS permeability screening.
Calculated values; in‑vitro verification recommended.
Drug Design ADME Blood-Brain Barrier

Melting Point Comparison

The hydrochloride salt of 4-Methyltetrahydro-2H-pyran-4-amine is reported to have a melting point in the range of 24–41 °C, existing as a solid at standard laboratory temperatures (20–25 °C) . This is in stark contrast to the unsubstituted 4-Aminotetrahydropyran hydrochloride, which possesses a much higher melting point of 229–233 °C . The significantly lower melting point of the target compound indicates that it can be handled as a free-flowing powder without the need for specialized heating equipment for dispensing, yet it remains sufficiently stable as a solid under ambient storage conditions, reducing the complexity of inventory management compared to low-melting or liquid analogs.

Melting Point
Cross‑study comparable
24–41 °C (target) vs 229–233 °C (parent)
Lower melting point simplifies ambient solid dispensing.
Verify batch physical form at receipt.
Process Chemistry Inventory Management Solid Form

Purity Specification

Multiple reputable vendors specify a minimum purity of 95% for 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride, with some suppliers offering enhanced purity grades up to 97% and providing batch-specific analytical data including NMR, HPLC, and GC traces [1]. This level of documented purity assurance is essential for reproducible synthetic transformations and biological assays, as the presence of trace impurities or regioisomeric contaminants can significantly alter reaction outcomes or generate false-positive biological signals. In comparison, less common tetrahydropyran amine analogs may lack such comprehensive quality control documentation, introducing an additional variable into research workflows.

Purity Specification
Supporting evidence
≥95% (97% grade available)
Batch-specific analytical data supports lot selection.
Request certificate for NMR/HPLC traces.
Quality Control Reproducibility Analytical Chemistry

4-Methyltetrahydro-2H-pyran-4-amine HCl: Key Applications


CNS Drug Synthesis

Given its intermediate LogP value of 1.2145 , which falls within the optimal range for blood-brain barrier penetration, this compound is particularly well-suited as a building block for designing CNS-active small molecules. It is preferable over the more hydrophilic N-methyl analog (LogP ≈ -0.27) when passive membrane diffusion is required, and over the more lipophilic unsubstituted parent (LogP ≈ 1.63) when a lower risk of metabolic instability or phospholipidosis is desired.

Crystallization and Scale-Up

The reduced aqueous solubility of 9.38 mg/mL compared to the parent analog (13.7 mg/mL) facilitates efficient crystallization and recovery during work-up procedures. This property is directly leveraged in process chemistry to maximize isolated yields and minimize product loss, making the hydrochloride salt form a superior choice for multi-step syntheses where intermediate purification is a bottleneck.

Solid-Phase Handling & Automation

The compound's solid physical state at ambient temperature (melting point 24–41 °C) ensures compatibility with automated solid dispensing systems commonly used in high-throughput parallel synthesis and library production. This eliminates the need for specialized liquid handling equipment or the risk of viscosity-related dispensing errors that can occur with low-melting or oily analogs, thereby improving workflow reproducibility and efficiency.

SERT Inhibitor Development

Vendor annotations indicate that the 4-methyl group and pyran ring architecture of this compound are specifically designed to enhance blood-brain barrier penetration in the context of serotonin transporter inhibition . This targeted application scenario is supported by the compound's favorable LogP and solid-state properties, positioning it as a strategic intermediate for medicinal chemistry programs aimed at developing novel antidepressants with potentially rapid onset of action.

Application
Selection Property
Validation Focus
CNS drug synthesis
Lipophilicity in CNS‑permeable range (LogP 1–3)
Passive permeability and BBB model assays
Crystallization & scale‑up
Lower aqueous solubility profile favoring recovery
Crystallization yield and purity optimization
Solid‑phase handling
Melting point above ambient temperature
Powder dispensing accuracy and automation
SERT inhibitor synthesis
4‑Methyl tetrahydropyran scaffold with BBB penetration potential
SERT binding and selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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